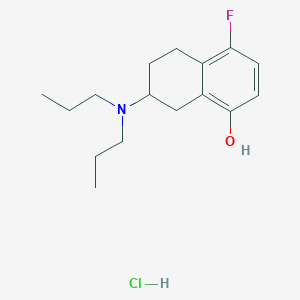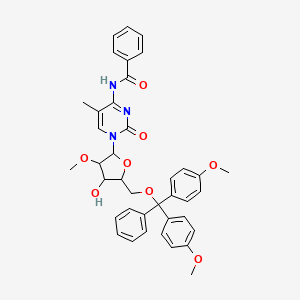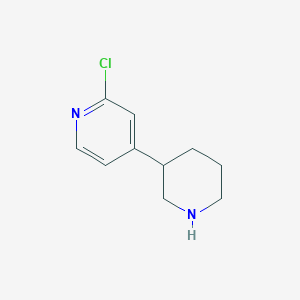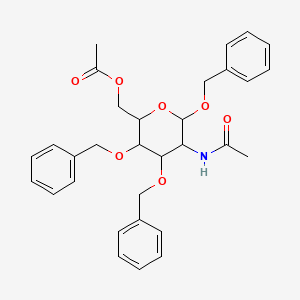![molecular formula C25H28N2O9S B12288370 6-[5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288370.png)
6-[5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[5-[[4-[2-(5-乙基吡啶-2-基)乙氧基]苯基]甲基]-2,4-二氧代-1,3-噻唑烷-3-基]-3,4,5-三羟基氧杂环己烷-2-羧酸是一种复杂的 有机化合物,在各个科学领域都具有潜在的应用价值。该化合物具有独特的结构,包括噻唑烷环、吡啶部分和三羟基氧杂环己烷羧酸基团,使其成为化学研究和工业应用的 重要研究对象。
准备方法
合成路线和反应条件
6-[5-[[4-[2-(5-乙基吡啶-2-基)乙氧基]苯基]甲基]-2,4-二氧代-1,3-噻唑烷-3-基]-3,4,5-三羟基氧杂环己烷-2-羧酸的合成通常需要多个步骤:
噻唑烷环的形成: 在受控温度和 pH 条件下,可以通过使合适的胺与羰基化合物在硫源存在下反应来实现这一点。
吡啶部分的连接: 吡啶基团可以通过亲核取代反应引入,其中乙基吡啶与合适的离去基团反应。
三羟基氧杂环己烷羧酸基团的形成: 此步骤涉及对合适的先驱体进行氧化以引入羟基和羧酸官能团。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产率和纯度。这可能包括使用催化剂、高通量筛选反应条件和连续流动化学技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在羟基上,形成相应的酮或醛。
还原: 还原反应可以针对噻唑烷环内的羰基,可能将其转化为醇。
取代: 化合物中的芳环可以参与亲电或亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂。
取代: 通常使用卤素、硝化剂或磺化剂等试剂。
主要产物
氧化: 形成酮或醛。
还原: 形成醇。
取代: 在芳环上引入各种官能团。
科学研究应用
化学
该化合物的独特结构使其成为有机合成的宝贵中间体,尤其是在开发新的药物和农用化学品方面。
生物学
在生物学研究中,由于其多样化的官能团,该化合物可用作探针来研究酶相互作用和代谢途径。
医学
潜在的医学应用包括将其用作药物发现中的先导化合物,特别是针对特定酶或受体。
工业
在工业领域,该化合物可用于合成高级材料,例如聚合物和涂料,因为它具有反应性官能团。
作用机制
6-[5-[[4-[2-(5-乙基吡啶-2-基)乙氧基]苯基]甲基]-2,4-二氧代-1,3-噻唑烷-3-基]-3,4,5-三羟基氧杂环己烷-2-羧酸发挥作用的机制涉及与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质,其中该化合物可以作为抑制剂或激活剂。所涉及的途径可能包括信号转导、代谢调节或基因表达调节。
相似化合物的比较
类似化合物
- 6-[5-[[4-[2-(5-甲基吡啶-2-基)乙氧基]苯基]甲基]-2,4-二氧代-1,3-噻唑烷-3-基]-3,4,5-三羟基氧杂环己烷-2-羧酸
- 6-[5-[[4-[2-(5-丙基吡啶-2-基)乙氧基]苯基]甲基]-2,4-二氧代-1,3-噻唑烷-3-基]-3,4,5-三羟基氧杂环己烷-2-羧酸
独特性
6-[5-[[4-[2-(5-乙基吡啶-2-基)乙氧基]苯基]甲基]-2,4-二氧代-1,3-噻唑烷-3-基]-3,4,5-三羟基氧杂环己烷-2-羧酸的独特性在于其官能团的特定组合,这赋予了其独特的化学反应性和生物活性。这使其成为科学研究和工业中各种应用的多功能化合物。
属性
分子式 |
C25H28N2O9S |
|---|---|
分子量 |
532.6 g/mol |
IUPAC 名称 |
6-[5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O9S/c1-2-13-3-6-15(26-12-13)9-10-35-16-7-4-14(5-8-16)11-17-22(31)27(25(34)37-17)23-20(30)18(28)19(29)21(36-23)24(32)33/h3-8,12,17-21,23,28-30H,2,9-11H2,1H3,(H,32,33) |
InChI 键 |
JWBSAEQQNCGUFV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)C4C(C(C(C(O4)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-hydroxy-4-[3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12288298.png)


![3-[(4-Chlorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288320.png)
![7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate](/img/structure/B12288327.png)






![(4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B12288366.png)


